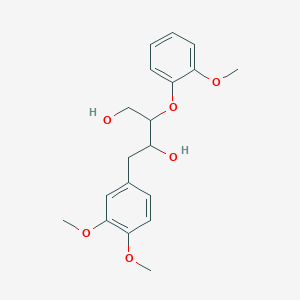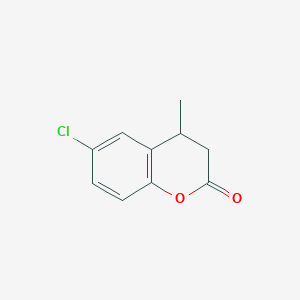![molecular formula C7H18P2 B14371126 Methylenebis[(propan-2-yl)phosphane] CAS No. 89915-94-6](/img/structure/B14371126.png)
Methylenebis[(propan-2-yl)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis[(propan-2-yl)phosphane] is a chemical compound that belongs to the class of tertiary phosphines. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis . Methylenebis[(propan-2-yl)phosphane] is known for its unique structure, which includes two phosphine groups connected by a methylene bridge, each bonded to an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylenebis[(propan-2-yl)phosphane] typically involves the reaction of chlorophosphines with Grignard reagents. One common method is the interaction of chlorophosphines with isopropylmagnesium chloride, which results in the formation of the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of methylenebis[(propan-2-yl)phosphane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: Methylenebis[(propan-2-yl)phosphane] can act as a ligand and form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Methylenebis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: Methylenebis[(propan-2-yl)phosphane] is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methylenebis[(propan-2-yl)phosphane] involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Methylenebis[(propan-2-yl)phosphane] can be compared with other similar compounds such as:
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxyphenyl groups.
Bis(diphenylphosphino)methane: A bisphosphine with two diphenylphosphino groups connected by a methylene bridge.
Uniqueness
Methylenebis[(propan-2-yl)phosphane] is unique due to its specific structure, which includes two isopropyl groups and a methylene bridge. This structure imparts distinct steric and electronic properties, making it suitable for specific catalytic applications .
Propriétés
Numéro CAS |
89915-94-6 |
|---|---|
Formule moléculaire |
C7H18P2 |
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
propan-2-yl(propan-2-ylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C7H18P2/c1-6(2)8-5-9-7(3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
ISZIGCUXMJLGMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)PCPC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
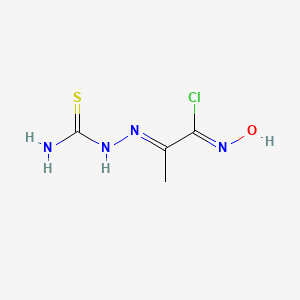
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
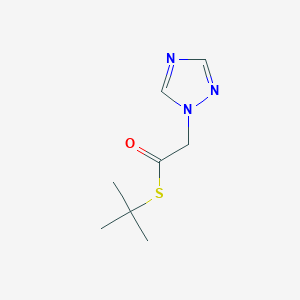

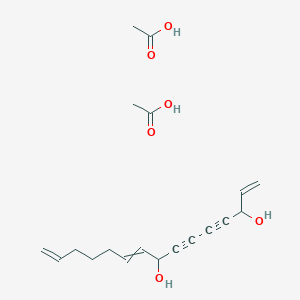
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
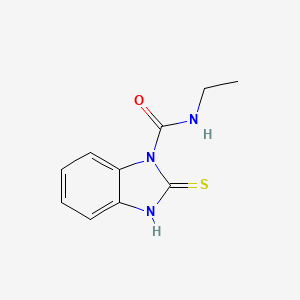
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
